

Synthesis and Characterization of 5-Triethylsilylpent-4-yn-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Triethylsilylpent-4-yn-1-ol

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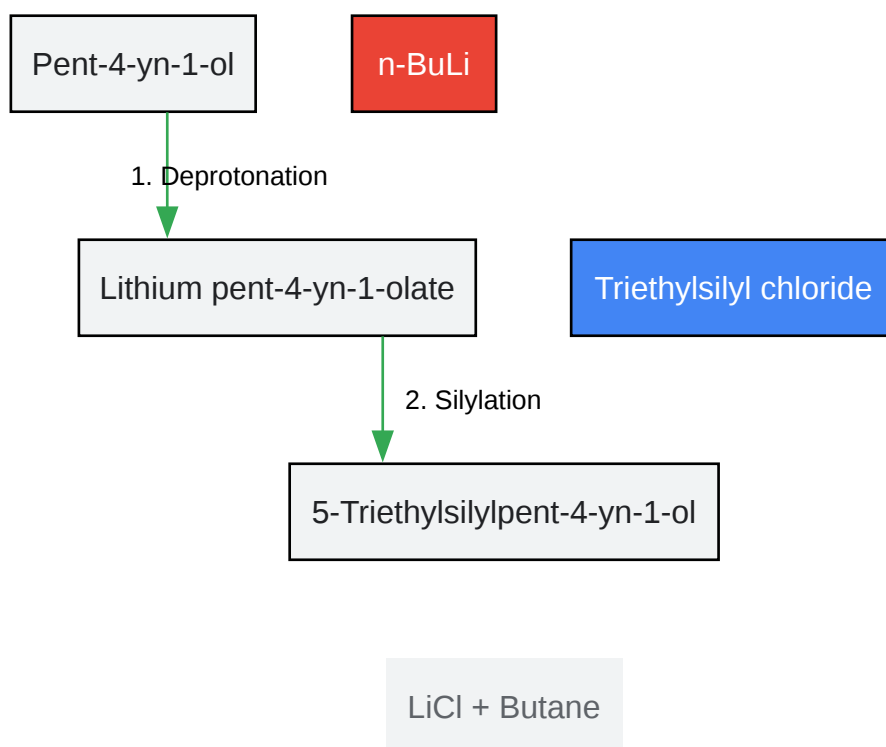
This technical guide provides a comprehensive overview of the synthesis and characterization of **5-Triethylsilylpent-4-yn-1-ol**, a valuable building block in organic synthesis. Due to the limited availability of a complete experimental dataset for this specific compound in published literature, this document presents a proposed synthetic protocol based on established chemical principles and analogous reactions. The characterization data provided is a combination of known physical properties and estimated spectroscopic values derived from closely related structures.

Core Synthesis

The synthesis of **5-Triethylsilylpent-4-yn-1-ol** is most effectively achieved through the silylation of the terminal alkyne of pent-4-yn-1-ol. This reaction utilizes a triethylsilylating agent, typically triethylsilyl chloride (TESCl), in the presence of a base to facilitate the deprotonation of the terminal alkyne.

Proposed Synthetic Pathway

The reaction proceeds via the deprotonation of the weakly acidic terminal alkyne proton of pent-4-yn-1-ol by a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide intermediate. This nucleophilic intermediate then reacts with triethylsilyl chloride in an SN2 fashion to yield the desired product, **5-Triethylsilylpent-4-yn-1-ol**.



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Caption: Proposed synthetic pathway for **5-Triethylsilylpent-4-yn-1-ol**.

Experimental Protocol

This proposed protocol is adapted from general procedures for the silylation of terminal alkynes.^[1]

Materials:

- Pent-4-yn-1-ol
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Triethylsilyl chloride (TESCl)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum is placed under an inert atmosphere of argon or nitrogen.
- **Addition of Starting Material:** Anhydrous THF is added to the flask via syringe, followed by the addition of pent-4-yn-1-ol. The solution is cooled to -78 °C in a dry ice/acetone bath.
- **Deprotonation:** n-Butyllithium solution is added dropwise to the stirred solution of pent-4-yn-1-ol at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
- **Silylation:** Triethylsilyl chloride is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 12 hours.
- **Quenching:** The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure **5-Triethylsilylpent-4-yn-1-ol**.

Characterization Data

The following tables summarize the known and estimated physical and spectroscopic data for **5-Triethylsilylpent-4-yn-1-ol**.

Physical Properties

Property	Value	Reference
Molecular Formula	C11H22OSi	[2]
Molecular Weight	198.38 g/mol	[2]
Boiling Point	97 °C	[2]
Density	0.86 g/mL	[2]

Estimated Spectroscopic Data

The following spectroscopic data are estimated based on the analysis of structurally similar compounds, including (triethylsilyl)acetylene and 5-trimethylsilylpent-4-yn-1-ol.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	-CH ₂ OH
~2.3	Triplet	2H	-C≡C-CH ₂ -
~1.7	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
~0.95	Triplet	9H	-Si-CH ₂ -CH ₃
~0.6	Quartet	6H	-Si-CH ₂ -CH ₃
~1.5 (broad)	Singlet	1H	-OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
~107	-C≡C-Si-
~83	-C≡C-Si-
~62	-CH ₂ OH
~31	-C≡C-CH ₂ -
~15	-CH ₂ -CH ₂ -CH ₂ -
~7	-Si-CH ₂ -CH ₃
~4	-Si-CH ₂ -CH ₃

IR (Infrared) Spectroscopy

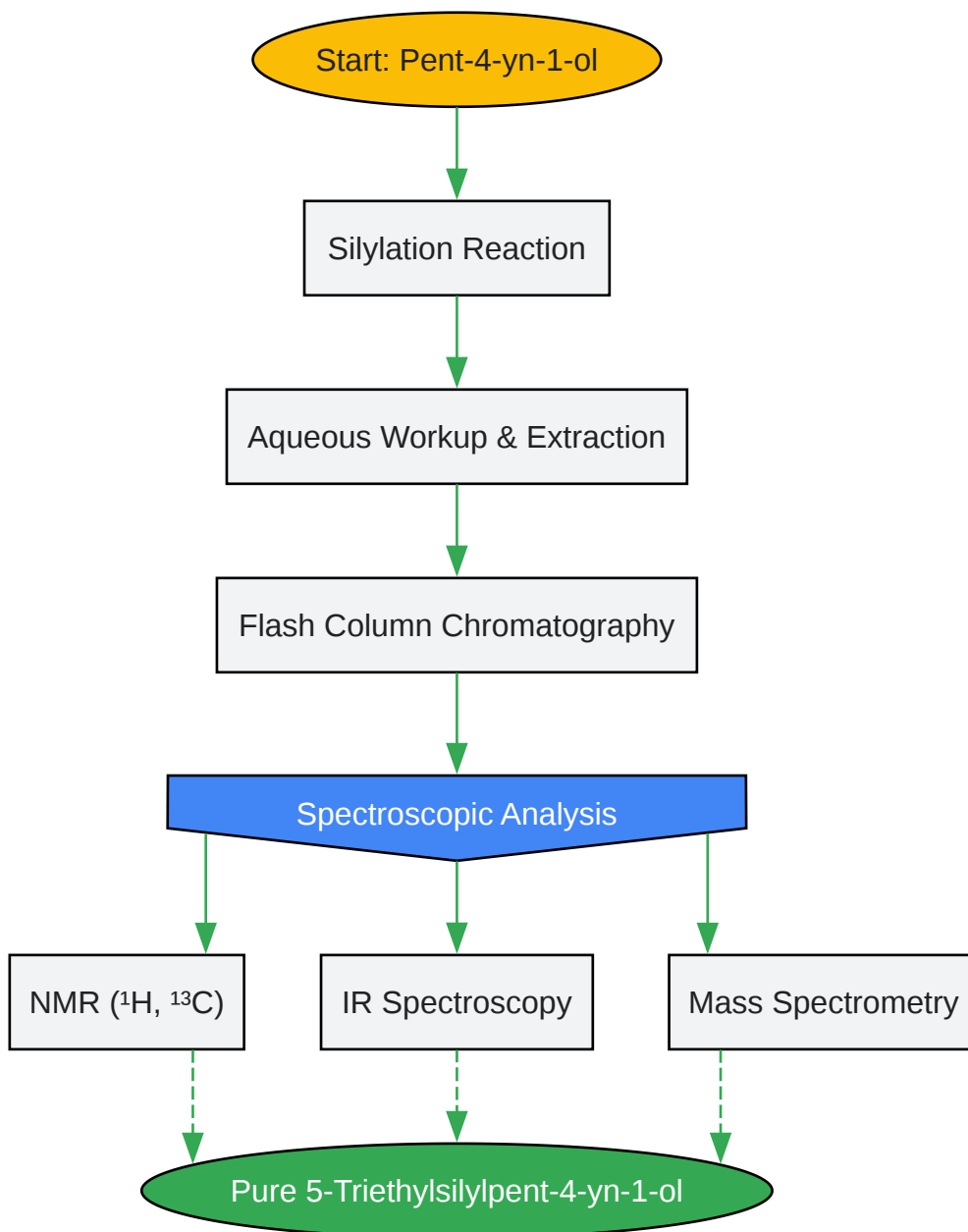
Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch
2950-2850	Strong	C-H stretch (alkyl)
~2170	Medium	C≡C stretch (silylated alkyne)
1240, 760	Strong	Si-C stretch

MS (Mass Spectrometry)

m/z	Interpretation
198	[M] ⁺ (Molecular Ion)
183	[M - CH ₃] ⁺
169	[M - C ₂ H ₅] ⁺
115	[Si(C ₂ H ₅) ₃] ⁺

Logical Workflow for Synthesis and Characterization

The overall process for obtaining and verifying the structure of **5-Triethylsilylpent-4-yn-1-ol** follows a logical progression from synthesis to purification and finally to structural elucidation via various spectroscopic techniques.



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Caption: Experimental workflow for the synthesis and characterization.

This technical guide provides a foundational understanding for the preparation and identification of **5-Triethylsilylpent-4-yn-1-ol**. Researchers are advised to use this information as a starting point and to optimize the reaction and purification conditions as necessary for their specific applications. The estimated spectroscopic data should be confirmed with experimental results upon successful synthesis.

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